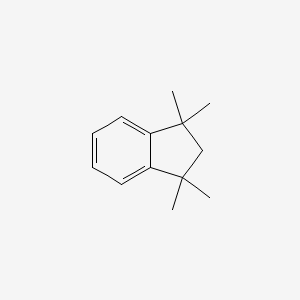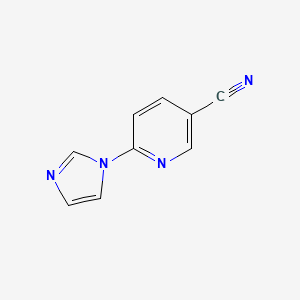![molecular formula C13H13NO5 B1315706 (R)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione CAS No. 110351-91-2](/img/structure/B1315706.png)
(R)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione”, also known as EHPT, is a chemical compound with potential applications in various fields of research and industry. It has a molecular weight of 263.25 g/mol .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C13H13NO5 . The InChI code for this compound is 1S/C13H13NO5/c1-2-13(18)8-5-9-10(15)3-4-14(9)11(16)7(8)6-19-12(13)17/h5,18H,2-4,6H2,1H3/t13-/m1/s1 .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 666.6±55.0 °C and a predicted density of 1.50±0.1 g/cm3 . Its melting point is 169-170 °C . The pKa of this compound is predicted to be 11.20±0.20 .Aplicaciones Científicas De Investigación
Organic & Biomolecular Chemistry
Field
Organic Chemistry, specifically the synthesis of indolizines and their π-expanded analogues.
Summary
Indolizine serves as a precursor for widespread indolizidine alkaloids. The synthesis of indolizines has been based on classical methodologies such as Scholtz or Chichibabin reactions. New strategies have been revealed especially within the last ten years, sparking the discovery of completely new pathways, e.g. transition metal-catalyzed reactions and approaches based on oxidative coupling .
Methods
The synthesis of indolizines involves reactions based on either pyridine or pyrrole scaffolds, as well as selected methodologies leading to π-expanded indolizines .
Results
The straightforward synthesis of indolizines has overshadowed numerous new strategies that have been revealed especially within the last ten years .
Medicinal Chemistry Research
Field
Medicinal Chemistry, specifically the biological activity of indolizine derivatives.
Summary
Indolizine is an important heterocyclic nucleus with diverse biological activities. The discovery of camptothecin and its analogs was the major breakthrough through which “Indolizine moiety” came into limelight .
Methods
Utilization of biologically active compounds obtained from natural sources as a “prototype” is an attractive strategy to search new biologically active indolizine derivatives .
Results
Indolizine derivatives have been screened for different biological activities such as antitubercular, antioxidant, antimicrobial, anticancer, and anti-inflammatory activities .
Anticancer Activity of Novel pyrido[2,3-b]indolizine Derivatives
Field
Cancer Research, specifically the anticancer activity of indolizine derivatives.
Summary
The study identified a specific indolizine derivative as being active against all CRC cell lines at concentrations non-cytotoxic against fibroblast cultures .
Methods
The study involved testing the indolizine derivative against CRC cell lines .
Results
The indolizine derivative was found to be active against all CRC cell lines at concentrations non-cytotoxic against fibroblast cultures .
Cyclocondensations
Field
Organic Chemistry, specifically the synthesis of indolizines through cyclocondensations.
Summary
Cyclocondensation is a method used in the synthesis of indolizines. This process involves the reaction of two or more functional groups to form a ring .
Methods
The cyclocondensation process involves the reaction of two or more functional groups to form a ring .
Results
This method has been used to synthesize various indolizine derivatives .
Cycloadditions
Field
Organic Chemistry, specifically the synthesis of indolizines through cycloadditions.
Summary
Cycloaddition is another method used in the synthesis of indolizines. This process involves the reaction of two or more unsaturated molecules to form a cyclic adduct .
Methods
The cycloaddition process involves the reaction of two or more unsaturated molecules to form a cyclic adduct .
Results
Cyclization/Eliminations
Field
Organic Chemistry, specifically the synthesis of indolizines through cyclization/eliminations.
Summary
Cyclization/elimination is a method used in the synthesis of indolizines. This process involves the formation of a ring through the elimination of a small molecule .
Methods
The cyclization/elimination process involves the formation of a ring through the elimination of a small molecule .
Propiedades
IUPAC Name |
(4R)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-2-13(18)8-5-9-10(15)3-4-14(9)11(16)7(8)6-19-12(13)17/h5,18H,2-4,6H2,1H3/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKWOGMVAOYVSJ-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CCC(=O)C3=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(C2=C(COC1=O)C(=O)N3CCC(=O)C3=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(4-Chlorophenyl)ethoxy]ethan-1-ol](/img/structure/B1315623.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B1315626.png)
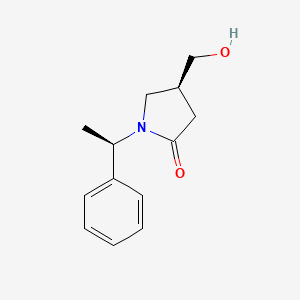
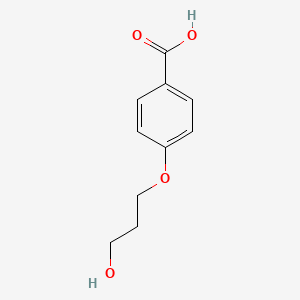
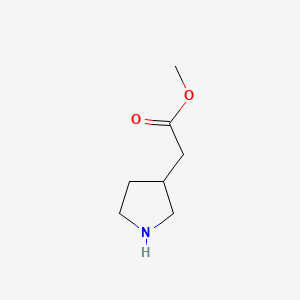
![1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315632.png)
![1-Allyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315633.png)
![1,7-Dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315634.png)
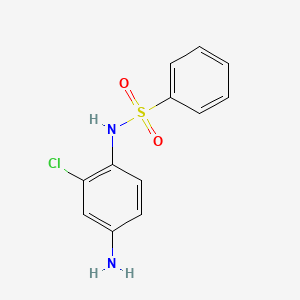
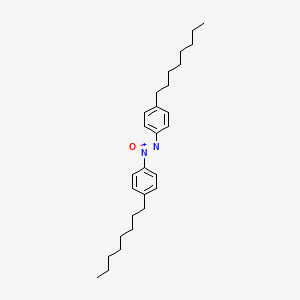
![2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine](/img/structure/B1315651.png)
